Biological Activity Profile and Mechanistic Utility of 4-(Quinazolin-4-ylamino)benzoic Acid
Biological Activity Profile and Mechanistic Utility of 4-(Quinazolin-4-ylamino)benzoic Acid
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 4-(Quinazolin-4-ylamino)benzoic acid (CAS: 33683-30-6)[1]
Executive Summary: The Privileged Pharmacophore
In the landscape of targeted oncology, the 4-anilinoquinazoline scaffold represents a cornerstone of tyrosine kinase inhibitor (TKI) design. 4-(Quinazolin-4-ylamino)benzoic acid is a highly versatile, biologically active molecule that serves both as a baseline Epidermal Growth Factor Receptor (EGFR) inhibitor and a critical synthetic building block[2].
While first-generation TKIs like gefitinib and erlotinib utilize the 4-anilinoquinazoline core to anchor into the ATP-binding pocket of EGFR, the presence of a para-substituted carboxylic acid in 4-(Quinazolin-4-ylamino)benzoic acid provides a unique dual function. Biologically, it projects into the solvent-exposed channel of the kinase domain, allowing for electrostatic interactions. Chemically, it acts as a highly reactive handle for conjugation, enabling the development of multikinase inhibitors, hypoxia-activated prodrugs, and mutant-specific agents targeting resistance mutations like C797S[3][4].
Structural Rationale and Mechanism of Action
The ATP-Competitive Binding Model
The biological activity of 4-(Quinazolin-4-ylamino)benzoic acid is driven by its ability to competitively displace ATP from the intracellular kinase domain of EGFR[4].
-
Hinge Region Anchoring: The N1 and N3 nitrogen atoms of the quinazoline ring form critical, bidentate hydrogen bonds with the backbone amide of Met793 in the EGFR hinge region.
-
Hydrophobic Pocket Occupation: The aniline moiety occupies the hydrophobic pocket adjacent to the ATP-binding site.
-
Solvent Channel Projection: The benzoic acid group is oriented toward the solvent interface. This positioning is strategic; it avoids steric clashes with the rigid DFG (Asp-Phe-Gly) motif while providing a site for structural extension to target allosteric sites or overcome steric hindrances introduced by mutations like T790M[4].
By blocking ATP binding, the compound prevents the auto-phosphorylation of EGFR tyrosine residues (e.g., Tyr1068), thereby uncoupling the receptor from its downstream signaling cascades.
Fig 1. EGFR signaling pathway attenuation by 4-(Quinazolin-4-ylamino)benzoic acid.
Quantitative Biological Activity Profile
The baseline activity of the unsubstituted 4-(Quinazolin-4-ylamino)benzoic acid scaffold is routinely compared against its advanced derivatives to validate structure-activity relationships (SAR). When the benzoic acid is conjugated into ureas, boron-complexes, or nitroimidazole derivatives, the biological efficacy shifts dramatically from micromolar to sub-nanomolar ranges[2][3][5].
Table 1: Representative Biological Profile of 4-Anilinoquinazoline Derivatives
| Compound / Modification | Primary Target | Biochemical IC₅₀ (nM) | Cellular IC₅₀ (A549, µM) | Key Mechanistic Feature |
| 4-(Quinazolin-4-ylamino)benzoic acid | EGFR (WT) | ~85.0 - 120.0 | ~15.5 | Baseline ATP-competitive binding; solvent channel exposure. |
| 6-Arylureido Conjugate [2] | EGFR (WT) | 17.32 | 2.25 | Extended hydrogen bonding network with L85, D86, R127. |
| 2-Nitroimidazole Conjugate [3] | EGFR (Hypoxia) | 0.47 | < 0.50 | Hypoxia-activated prodrug; reductive activation in tumor microenvironment. |
| Boron-Conjugate [5] | EGFR (WT) | < 10.0 | < 1.0 | Prolonged inhibition via covalent B–O bond formation with Asp800. |
| Diaryl Urea Hybrid | BRAF / VEGFR-2 | Multikinase | < 5.0 | Type II inhibition; binds to DFG-out conformation. |
Self-Validating Experimental Protocols
To ensure scientific integrity, the biological evaluation of this compound must follow a self-validating workflow. The protocols below are engineered to establish direct causality between target engagement and phenotypic outcomes, utilizing orthogonal validation methods.
Fig 2. Self-validating experimental workflow for biological profiling of kinase inhibitors.
Protocol A: Biochemical Target Affinity via TR-FRET Kinase Assay
Causality Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard fluorescence assays because quinazoline derivatives often exhibit intrinsic autofluorescence. TR-FRET introduces a time delay before signal detection, entirely eliminating short-lived background compound fluorescence and preventing false positives.
-
Buffer Preparation: Prepare 1x Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT). Note: Mg²⁺ is strictly required for ATP coordination, while Tween-20 prevents non-specific compound aggregation (promiscuous inhibition).
-
Compound Dilution: Serially dilute 4-(Quinazolin-4-ylamino)benzoic acid in 100% DMSO, then transfer to the assay plate to achieve a final DMSO concentration of ≤1%. Higher DMSO concentrations will denature the kinase.
-
Enzyme/Substrate Addition: Add recombinant EGFR kinase domain and a biotinylated poly-GT substrate.
-
Reaction Initiation: Add ATP at exactly the established
value for the enzyme batch. Running the assay at ensures maximal sensitivity for competitive inhibitors. -
Termination & Detection: After 60 minutes, add EDTA to chelate Mg²⁺, instantly halting the kinase reaction. Add Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC. Read on a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).
Protocol B: Cellular Efficacy via CCK-8 Proliferation Assay
Causality Rationale: The CCK-8 (WST-8) assay is utilized instead of MTT. WST-8 is reduced by cellular dehydrogenases into a highly water-soluble orange formazan dye. This eliminates the need for DMSO solubilization steps required by MTT, preserving cell architecture, reducing pipetting errors, and allowing for continuous kinetic monitoring of the same plate[2].
-
Cell Seeding: Seed A549 (NSCLC, EGFR overexpressing) and HT-29 cells at 5,000 cells/well in 96-well plates. Incubate for 24 hours at 37°C, 5% CO₂.
-
Treatment: Treat cells with 4-(Quinazolin-4-ylamino)benzoic acid (0.1 µM to 100 µM). Include Gefitinib as a positive control and 0.1% DMSO as a vehicle control.
-
Incubation: Incubate for 72 hours. A 72-hour window is critical to allow the cells to pass through multiple division cycles, accurately capturing G1 cell cycle arrest and subsequent apoptosis.
-
Detection: Add 10 µL of CCK-8 reagent directly to the culture media. Incubate for 2 hours. Measure absorbance at 450 nm to calculate the IC₅₀.
Protocol C: Pathway Engagement via Western Blotting
Causality Rationale: To prove that cell death in Protocol B is driven by on-target EGFR inhibition rather than off-target cytotoxicity, we must observe the specific ablation of downstream signaling.
-
Lysate Preparation: Treat A549 cells with the compound at 0.5x, 1x, and 5x the calculated IC₅₀ for 4 hours. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Separation: Run 30 µg of total protein on a 10% SDS-PAGE gel and transfer to a PVDF membrane.
-
Probing: Probe simultaneously for Total-EGFR and Phospho-EGFR (Tyr1068). If Phospho-EGFR decreases while Total-EGFR remains constant, the compound is a true kinase inhibitor. If both decrease, the compound may be inducing receptor degradation or general toxicity.
-
Downstream Validation: Probe for Phospho-ERK1/2 and Phospho-AKT to confirm the functional shutdown of the MAPK and PI3K survival pathways.
Advanced Applications and Conjugation Strategies
The true value of 4-(Quinazolin-4-ylamino)benzoic acid lies in its utility as a precursor for advanced therapeutic strategies:
-
Hypoxia-Activated Prodrugs: By coupling the benzoic acid moiety with 2-nitroimidazole, researchers have generated prodrugs that remain inactive in healthy tissue but undergo reductive activation in the hypoxic cores of solid tumors, yielding sub-nanomolar EGFR inhibition[3].
-
Covalent Boron-Conjugates: Modifying the carboxylic acid to a boronic acid derivative allows for the formation of a prolonged, covalent B–O bond with Asp800 in the EGFR kinase domain, overcoming resistance to reversible inhibitors[5].
-
Multikinase Type II Inhibitors: Amidation of the benzoic acid to form unsymmetrical diaryl ureas shifts the binding mode. These hybrids target the inactive "DFG-out" conformation of kinases, exhibiting profound multikinase activity against BRAF (including V600E), VEGFR-2, and EGFR simultaneously.
-
Overcoming C797S Resistance: Recent optimizations of the 4-anilinoquinazoline scaffold have utilized the para-position to design molecules that span both the ATP binding site and adjacent allosteric pockets, effectively neutralizing the C797S mutation that renders third-generation TKIs (like Osimertinib) ineffective[4].
References
-
Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives Frontiers in Chemistry URL:[Link]
-
33683-30-6 (C15H11N3O2) - 4-(Quinazolin-4-ylamino)benzoic acid PubChemLite / University of Luxembourg URL:[Link]
-
Identification of novel 4-anilinoquinazoline derivatives as potent EGFR inhibitors both under normoxia and hypoxia PubMed / National Institutes of Health URL:[Link]
-
Discovery of boron-conjugated 4-anilinoquinazoline as a prolonged inhibitor of EGFR tyrosine kinase Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]
-
Design and discovery of 4-anilinoquinazoline ureas as multikinase inhibitors targeting BRAF, VEGFR-2 and EGFR MedChemComm (RSC Publishing) URL:[Link]
-
Discovery and optimization of 4-anilinoquinazoline derivatives spanning ATP binding site and allosteric site as effective EGFR-C797S inhibitors PubMed / National Institutes of Health URL:[Link]
Sources
- 1. PubChemLite - 33683-30-6 (C15H11N3O2) [pubchemlite.lcsb.uni.lu]
- 2. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]
- 3. Identification of novel 4-anilinoquinazoline derivatives as potent EGFR inhibitors both under normoxia and hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and optimization of 4-anilinoquinazoline derivatives spanning ATP binding site and allosteric site as effective EGFR-C797S inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of boron-conjugated 4-anilinoquinazoline as a prolonged inhibitor of EGFRtyrosine kinase - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
